molecular formula C25H22ClFN4O2S B2926872 N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242882-08-1

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2926872
CAS No.: 1242882-08-1
M. Wt: 496.99
InChI Key: YSAAWFTWULQCAJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a thienopyrimidine core, and a benzyl group substituted with chlorine and fluorine atoms.

Preparation Methods

The synthesis of N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves multiple steps, starting with the preparation of the thienopyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the attachment of the 3-chloro-4-fluorobenzyl group through a coupling reaction, often using palladium-catalyzed cross-coupling methods .

Chemical Reactions Analysis

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Scientific Research Applications

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can be compared with similar compounds such as:

Properties

CAS No.

1242882-08-1

Molecular Formula

C25H22ClFN4O2S

Molecular Weight

496.99

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C25H22ClFN4O2S/c26-19-11-15(8-9-20(19)27)12-28-23(32)17-7-4-10-31(13-17)25-29-21-18(16-5-2-1-3-6-16)14-34-22(21)24(33)30-25/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2,(H,28,32)(H,29,30,33)

InChI Key

YSAAWFTWULQCAJ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC(=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

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